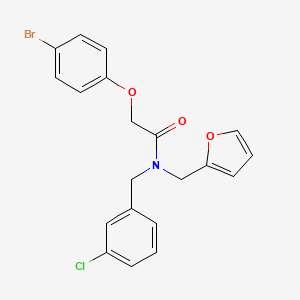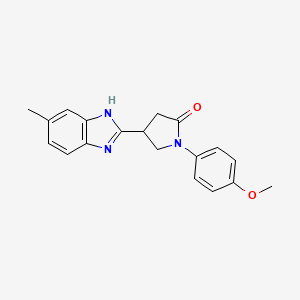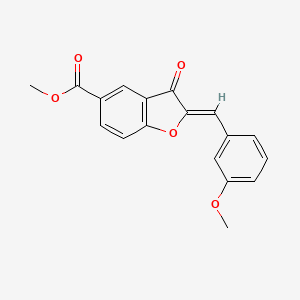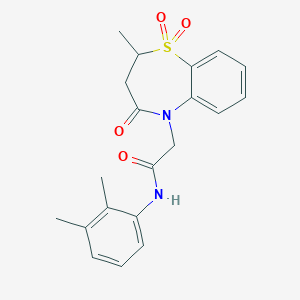![molecular formula C26H29ClN6O2 B11416376 8-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methyl}-3-methyl-7-[(2-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B11416376.png)
8-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methyl}-3-methyl-7-[(2-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methyl}-3-methyl-7-[(2-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound that features a purine scaffold. This compound is notable for its potential applications in various fields, including medicinal chemistry and pharmacology. The presence of the piperazine ring and the purine core makes it a candidate for biological activity studies.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 8-{[4-(5-Chlor-2-methylphenyl)piperazin-1-yl]methyl}-3-methyl-7-[(2-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purin-2,6-dion beinhaltet in der Regel mehrere Schritte. Ein gängiger Ansatz ist die Mannich-Reaktion, bei der die Piperazin-Einheit in das Purin-Gerüst eingebaut wird. Die Reaktionsbedingungen erfordern häufig eine Base wie Natriumhydroxid und ein Lösungsmittel wie Ethanol, um die Reaktion zu ermöglichen .
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung würden wahrscheinlich eine Optimierung des Synthesewegs beinhalten, um die Ausbeute und Reinheit zu maximieren. Dies könnte die Verwendung von kontinuierlichen Strömungsreaktoren und fortschrittlichen Reinigungstechniken wie der Hochleistungsflüssigkeitschromatographie (HPLC) umfassen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Die Verbindung kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:
Oxidation: Das Vorhandensein des Purin-Kerns ermöglicht Oxidationsreaktionen, die durch Oxidationsmittel wie Kaliumpermanganat gefördert werden können.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Der Piperazinring kann nucleophile Substitutionsreaktionen eingehen, wobei häufig Reagenzien wie Natriumazid verwendet werden.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in wässrigem Medium.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Diethylether.
Substitution: Natriumazid in Dimethylformamid (DMF).
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. So kann die Oxidation zu hydroxylierten Derivaten führen, während die Reduktion Amin-Derivate erzeugen kann.
Wissenschaftliche Forschungsanwendungen
8-{[4-(5-Chlor-2-methylphenyl)piperazin-1-yl]methyl}-3-methyl-7-[(2-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purin-2,6-dion hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf seine potenziellen Wechselwirkungen mit biologischen Makromolekülen untersucht.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen untersucht, insbesondere bei der Behandlung neurologischer Erkrankungen.
Industrie: Wird bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften eingesetzt.
Wirkmechanismus
Der Wirkmechanismus dieser Verbindung beinhaltet ihre Wechselwirkung mit spezifischen molekularen Zielstrukturen. Der Piperazinring ist dafür bekannt, mit Neurotransmitterrezeptoren zu interagieren, wodurch ihre Aktivität möglicherweise moduliert wird. Der Purin-Kern kann auch eine Rolle bei der Hemmung bestimmter Enzyme spielen und so verschiedene biochemische Pfade beeinflussen.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The purine core may also play a role in inhibiting certain enzymes, thereby affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-{[4-(4-Bromphenyl)piperazin-1-yl)]methyl}-4-(3-chlorphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-thion: Diese Verbindung weist ebenfalls einen Piperazinring auf und wurde auf ihre antibakterielle Aktivität untersucht.
{3-[4-(5-Chlor-2-methylphenyl)piperazin-1-yl]propyl}amin: Eine weitere Verbindung mit einer ähnlichen Piperazinstruktur, die in pharmazeutischen Tests verwendet wird.
Einzigartigkeit
Was 8-{[4-(5-Chlor-2-methylphenyl)piperazin-1-yl]methyl}-3-methyl-7-[(2-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purin-2,6-dion auszeichnet, ist seine einzigartige Kombination aus dem Purin-Gerüst und dem Piperazinring, die möglicherweise unterschiedliche biologische Aktivitäten und therapeutisches Potenzial verleiht.
Eigenschaften
Molekularformel |
C26H29ClN6O2 |
|---|---|
Molekulargewicht |
493.0 g/mol |
IUPAC-Name |
8-[[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methyl]-3-methyl-7-[(2-methylphenyl)methyl]purine-2,6-dione |
InChI |
InChI=1S/C26H29ClN6O2/c1-17-6-4-5-7-19(17)15-33-22(28-24-23(33)25(34)29-26(35)30(24)3)16-31-10-12-32(13-11-31)21-14-20(27)9-8-18(21)2/h4-9,14H,10-13,15-16H2,1-3H3,(H,29,34,35) |
InChI-Schlüssel |
NPLKYZDPLXZMOC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CC3=NC4=C(N3CC5=CC=CC=C5C)C(=O)NC(=O)N4C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-benzyl-3-(5-chloro-2-methylphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11416299.png)

![4-(1-{2-[2-(butan-2-yl)phenoxy]ethyl}-1H-benzimidazol-2-yl)-1-(4-fluorophenyl)pyrrolidin-2-one](/img/structure/B11416307.png)
![N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-2-(6-methyl-1-benzofuran-3-yl)acetamide](/img/structure/B11416311.png)

![Dimethyl {2-(4-tert-butylphenyl)-5-[(4-methoxybenzyl)amino]-1,3-oxazol-4-yl}phosphonate](/img/structure/B11416327.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-[(2,5-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B11416337.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B11416339.png)


![3-(4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)propanamide](/img/structure/B11416362.png)

![5-chloro-N-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11416374.png)
